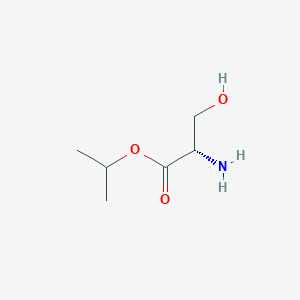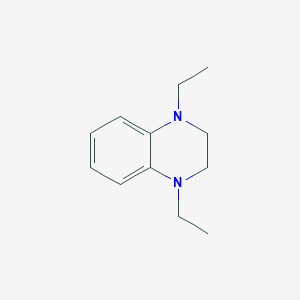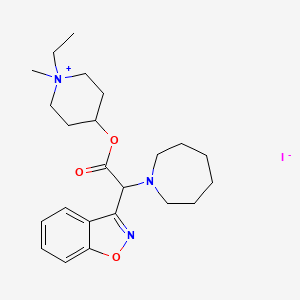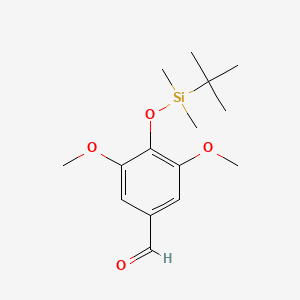
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt is a derivative of Clopidogrel, a potent antiplatelet drug . The chemical name for the H3 isomer is (Z)-2- ((S)-1- ((S)-1- (2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid compound with 2,2,2-trifluoroacetic acid (1:1) . The H4 isomer has a similar structure .
Synthesis Analysis
The synthesis of Clopidogrel Thiol Metabolite H1 Isomer TFA Salt involves a two-step bioactivation process. In the first step, a thiolactone is formed, which is then converted by cytochrome P450-dependent oxidation via sulfenic acids to the active thiol metabolites . The concentrations of clopidogrel and its metabolites were determined using a validated high-performance liquid chromatography method with tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of Clopidogrel Thiol Metabolite H1 Isomer TFA Salt is characterized by the presence of a thiol group and a trifluoroacetic acid (TFA) salt. The structure also includes a (2-Chlorophenyl)-2-methoxy-2-oxoethyl group .Chemical Reactions Analysis
The chemical reactions involved in the formation of Clopidogrel Thiol Metabolite H1 Isomer TFA Salt include the formation of a thiolactone and subsequent oxidation by cytochrome P450 enzymes . The concentrations of clopidogrel and its metabolites were determined using a validated high-performance liquid chromatography method with tandem mass spectrometry .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1801260-46-7 |
|---|---|
Nom du produit |
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt |
Formule moléculaire |
C₁₆H₁₈ClNO₄S (C₂HF₃O₂) |
Poids moléculaire |
355.8411402 |
Synonymes |
(E)-2-((S)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)


